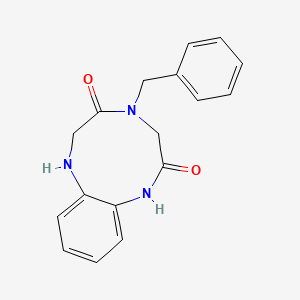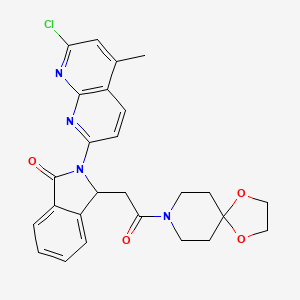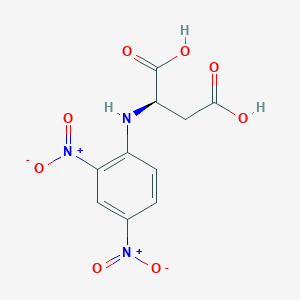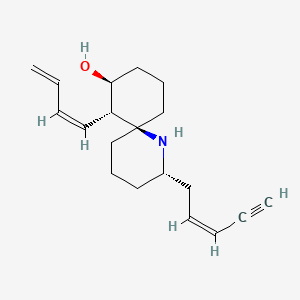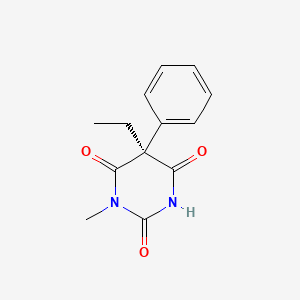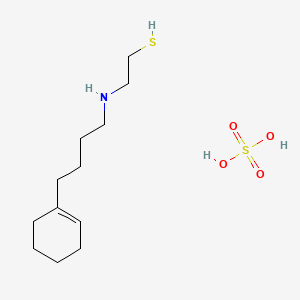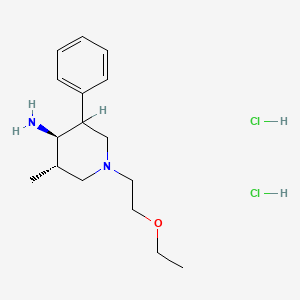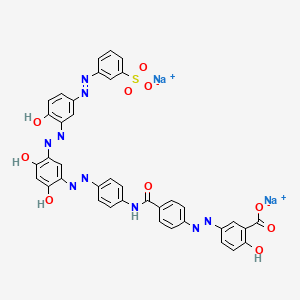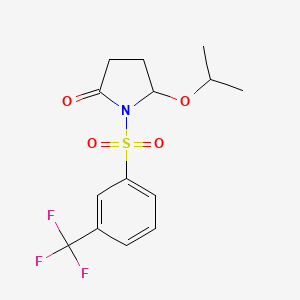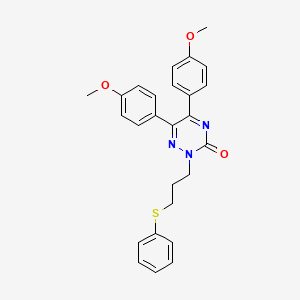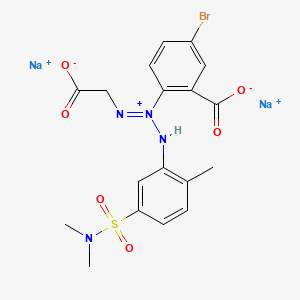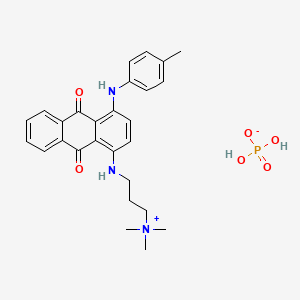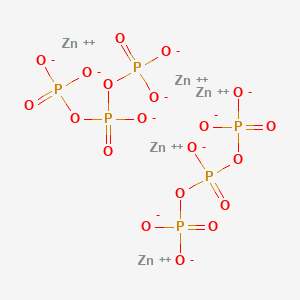
Zinc triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc triphosphate is an inorganic compound composed of zinc and triphosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in biological systems and its potential use as an antibacterial agent.
準備方法
Synthetic Routes and Reaction Conditions: Zinc triphosphate can be synthesized through various methods, including the reaction of zinc salts with phosphoric acid or phosphate salts. One common method involves the reaction of zinc chloride with sodium triphosphate under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving zinc oxide and phosphoric acid. The reaction is carried out in reactors designed to handle large volumes of reactants and products. The resulting this compound is then purified and processed for various applications.
化学反応の分析
Types of Reactions: Zinc triphosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc phosphate, while reduction reactions may produce zinc metal and phosphoric acid.
科学的研究の応用
Zinc triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: this compound is studied for its role in biological systems, particularly in enzyme function and cellular signaling pathways.
Industry: this compound is used in the production of coatings, ceramics, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of zinc triphosphate involves its interaction with biological molecules and cellular structures. In biological systems, this compound can bind to enzymes and other proteins, modulating their activity and function. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
類似化合物との比較
Zinc triphosphate can be compared to other zinc-containing compounds, such as zinc phosphate and zinc oxide. While all these compounds contain zinc, they differ in their chemical structures and properties. This compound is unique due to its triphosphate groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
特性
CAS番号 |
100576-21-4 |
|---|---|
分子式 |
O20P6Zn5 |
分子量 |
832.7 g/mol |
IUPAC名 |
pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10 |
InChIキー |
NKCMAJJSYIFCHC-UHFFFAOYSA-D |
正規SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



